

Application Notes: DNA/RNA Isolation Using Lysozyme C

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Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

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Introduction

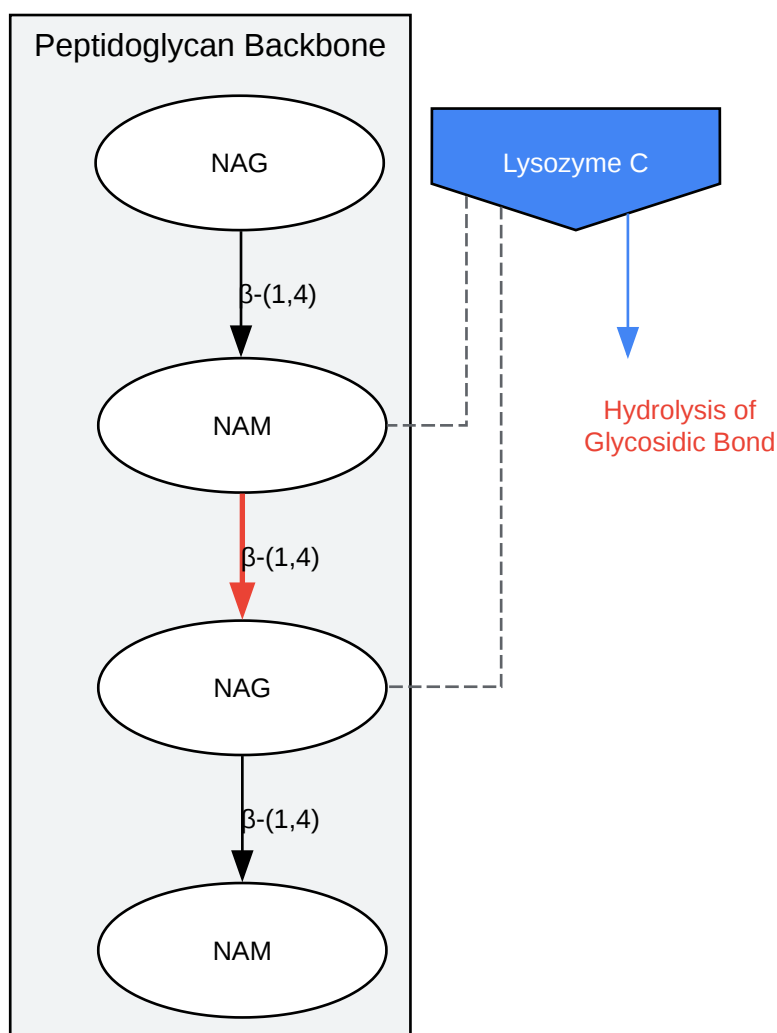
Lysozyme C is a naturally occurring enzyme crucial for the innate immune system, demonstrating potent bactericidal activity, particularly against Gram-positive bacteria.^[1] Its primary function involves the enzymatic degradation of the bacterial cell wall, a critical step for the efficient lysis and subsequent isolation of high-quality nucleic acids (DNA and RNA).^{[2][3]}

Lysozyme C, also known as muramidase, catalyzes the hydrolysis of the β -(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the repeating sugar units that form the backbone of the peptidoglycan layer.^{[1][4][5]} This action compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.^{[1][3][4]} Due to their thick, exposed peptidoglycan layer, Gram-positive bacteria are especially susceptible to this enzymatic action.^{[1][2]}

These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals utilizing **Lysozyme C** for nucleic acid isolation from bacterial sources.

Mechanism of Action

Lysozyme C's efficacy stems from its ability to break down the primary structural component of bacterial cell walls. The enzyme's active site binds to the peptidoglycan molecule and cleaves the glycosidic bonds, weakening the cell wall and making the cellular contents, including DNA and RNA, accessible for extraction.^{[3][5]}



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Caption: Enzymatic degradation of peptidoglycan by **Lysozyme C**.

Experimental Protocols

Protocol 1: Genomic DNA Isolation from Gram-Positive Bacteria

This protocol provides a general method for extracting high-quality genomic DNA from Gram-positive bacteria using **Lysozyme C** for initial cell wall digestion.

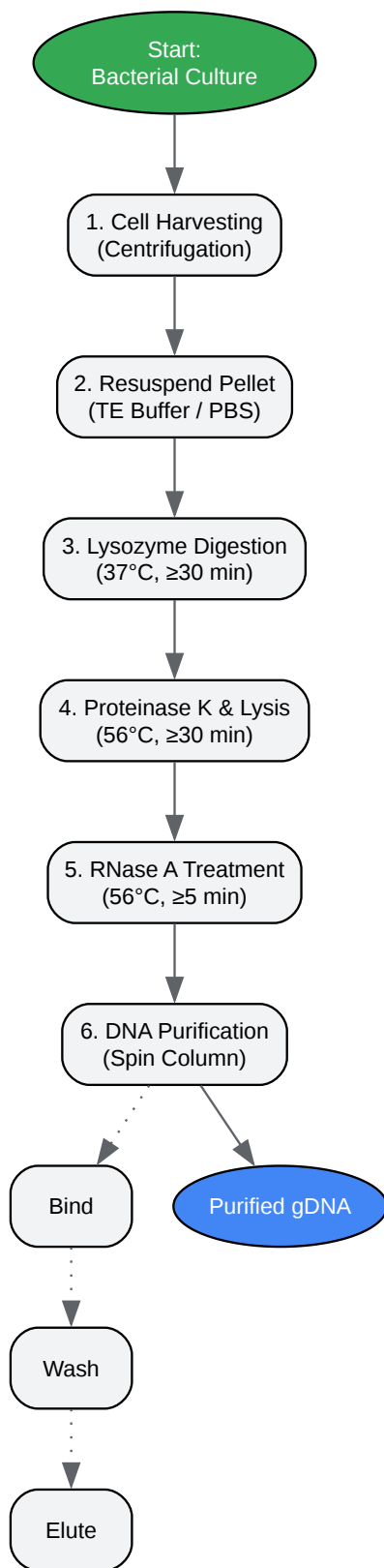
Materials:

- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- **Lysozyme C** solution (20-25 mg/mL in sterile water or TE buffer, prepare fresh)[6]
- Proteinase K
- Tissue Lysis Buffer (containing SDS)
- RNase A solution
- DNA binding columns and buffers (commercial kit)
- Ethanol (95-100%)
- Nuclease-free water

Procedure:

- Cell Harvesting: Harvest up to 2×10^9 Gram-positive bacteria by centrifuging the culture at $>12,000 \times g$ for 1 minute. Discard the supernatant.[6]
- Resuspension: Resuspend the bacterial pellet in 80-100 μL of a suitable buffer, such as TE buffer or cold PBS, by vortexing.[6][7]
- Lysozyme Digestion: Add 20 μL of **Lysozyme C** solution (final concentration typically 1-10 mg/mL) to the resuspended cells.[6][8] Mix by brief vortexing and incubate at 37°C for at least 30 minutes. Incubation can be extended for difficult-to-lyse bacteria.[7][9]
- Protein Digestion & Lysis: Add 100 μL of Tissue Lysis Buffer and 10 μL of Proteinase K.[6][7] Vortex briefly and incubate at 56°C for a minimum of 30 minutes with agitation until the solution appears clear.[6][7]
- RNA Removal: Add 3 μL of RNase A solution, vortex, and incubate for at least 5 minutes at 56°C .[6]
- DNA Purification: Proceed with DNA purification using a commercial spin-column kit according to the manufacturer's instructions. This typically involves adding ethanol to the

lysate, binding the DNA to the column, washing with wash buffers, and eluting the purified DNA in nuclease-free water or elution buffer.



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Caption: Workflow for Lysozyme-based genomic DNA extraction.

Protocol 2: Total RNA Isolation from Gram-Positive Bacteria

This protocol outlines the extraction of total RNA, emphasizing the initial lysis step with **Lysozyme C** and measures to maintain RNA integrity.

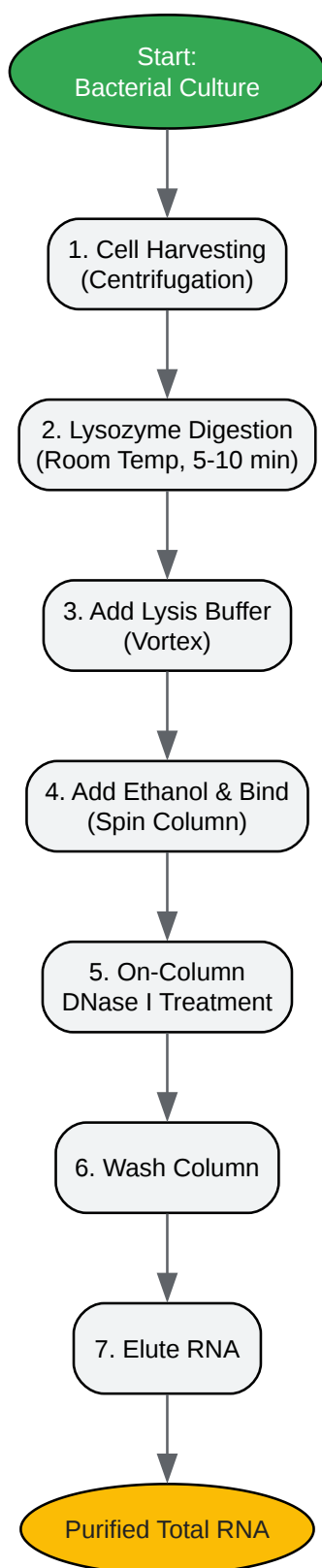
Materials:

- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- **Lysozyme C** solution (3 mg/mL for Gram-positive bacteria in TE buffer, prepare fresh)[10]
- RNA Lysis Buffer (e.g., Buffer RLT containing β -mercaptoethanol)
- RNA binding columns and buffers (commercial kit, e.g., RNeasy)
- Ethanol (70% and 100%)
- RNase-free water
- DNase I (RNase-free)

Procedure:

- Cell Harvesting: Centrifuge 1 mL of bacterial culture at 14,000 x g for 2 minutes. Carefully remove all supernatant.[10]
- Lysozyme Digestion: Resuspend the pellet in 100 μ L of freshly prepared TE buffer containing **Lysozyme C** at a final concentration of 3 mg/mL.[10] Incubate at room temperature for 5-10 minutes.[10]
- Lysis: Add the appropriate volume of RNA Lysis Buffer (e.g., 700 μ L of Buffer RLT+BME) and vortex vigorously.[11]

- Homogenization & Binding: Add 500 μ L of 100% ethanol and mix well by pipetting.[\[11\]](#)
Transfer the sample to an RNA spin column.
- DNase Treatment (On-Column): After initial washes, perform an on-column DNase I digestion according to the kit manufacturer's protocol to eliminate contaminating genomic DNA. This is a critical step for downstream applications like RT-qPCR.
- Washing: Wash the column with the provided wash buffers to remove salts and other contaminants.
- Elution: Elute the purified RNA using RNase-free water. Store immediately at -80°C.



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Caption: Workflow for Lysozyme-based total RNA extraction.

Data Presentation

The efficiency of nucleic acid extraction is determined by the yield and purity of the final product. The inclusion of a **Lysozyme C** treatment step significantly improves DNA yield from Gram-positive bacteria compared to methods that omit it.

Table 1: Comparison of DNA Yield and Purity from Various Extraction Methods

Extraction Method	Target Organism	Average DNA Yield (µg/mL)	Average A260/A280 Purity	Citation(s)
Lysozyme + Proteinase K	Gram-positive & Gram-negative	80.1 - 91.1	1.70 - 1.82	[7]
Commercial Kit (with Lysozyme)	S. aureus (Gram-positive)	High (97.7% efficiency)	~1.8	[7][12]
Commercial Kit (no Lysozyme)	E. coli (Gram-negative)	Significantly Lower	~1.8	[7]
Boiling Method	S. aureus & E. coli	Highest for some bacteria	Variable, often lower purity	[7]
Lysozyme + Kit	Mock Community	Highest Yield	High Quality	[13]

| Lysozyme + Bead Beating | Vaginal Microbiota | Significantly Lower Yield | High Quality [[14] |

Note: DNA yield can vary significantly based on bacterial strain, growth conditions, and starting material quantity.[15] An A260/A280 ratio of 1.7-2.0 is generally considered indicative of good quality DNA.[7][9]

Table 2: Recommended **Lysozyme C** Treatment Conditions

Parameter	Recommended Range	Notes	Citation(s)
Concentration (DNA)	1 - 10 mg/mL	20-25 mg/mL stock solution is common.	[6] [8] [16]
Concentration (RNA)	~3 mg/mL	For Gram-positive bacteria.	[10]
Incubation Temperature	37°C	Optimal for most applications. Some protocols use room temp or up to 55°C.	[6] [9] [16]
Incubation Time	5 - 60 minutes	Typically ≥30 min for DNA. Shorter times (5-10 min) for RNA. Can be extended for resistant strains.	[6] [9] [10] [16]

| pH | 6.0 - 9.0 | Hen egg white lysozyme is active in a broad pH range. [\[3\]](#) |

Troubleshooting

- Low DNA/RNA Yield: This may result from incomplete cell lysis. Consider increasing the **Lysozyme C** concentration or extending the incubation time.[\[7\]](#) Ensure the bacterial culture is in the logarithmic growth phase, as cells are more susceptible to lysis.[\[2\]](#) For particularly resistant strains, combining **Lysozyme C** with mechanical disruption (bead beating) or other lytic enzymes like lysostaphin or mutanolysin may be necessary.[\[6\]](#)[\[17\]](#)
- Viscous Lysate: High viscosity after lysis is caused by the release of large amounts of genomic DNA. This can be addressed by adding DNase I to the lysate, which will degrade the DNA and reduce viscosity, a common step in protein purification protocols.[\[18\]](#)
- RNA Degradation: Ensure all solutions, tubes, and equipment are RNase-free. Work quickly and keep samples on ice whenever possible. The addition of a chaotropic agent like guanidine in the lysis buffer is critical to inactivate RNases immediately upon cell disruption.

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